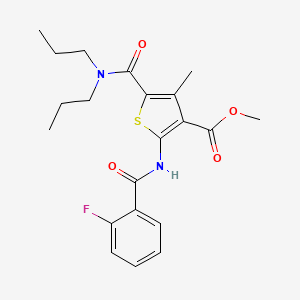
Methyl 5-(dipropylcarbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The fluorobenzamido group can be introduced via an amide coupling reaction using 2-fluorobenzoic acid and an appropriate amine.
- The dipropylcarbamoyl group can be added through a carbamoylation reaction using dipropylamine and a suitable carbamoylating agent.
- The methyl ester group is typically introduced through esterification using methanol and a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(dipropylcarbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions
-
Thiophene Core Synthesis:
- The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Scientific Research Applications
Methyl 5-(dipropylcarbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Methyl 5-(dipropylcarbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzamido group can enhance binding affinity to specific targets, while the thiophene ring can facilitate interactions with hydrophobic regions of proteins.
Comparison with Similar Compounds
- Methyl 5-(dipropylcarbamoyl)-2-(2-chlorobenzamido)-4-methylthiophene-3-carboxylate
- Methyl 5-(dipropylcarbamoyl)-2-(2-bromobenzamido)-4-methylthiophene-3-carboxylate
- Methyl 5-(dipropylcarbamoyl)-2-(2-iodobenzamido)-4-methylthiophene-3-carboxylate
Comparison:
- Uniqueness: The presence of the fluorobenzamido group in Methyl 5-(dipropylcarbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate distinguishes it from its analogs with different halogen substitutions. Fluorine atoms can significantly influence the compound’s electronic properties and biological activity.
- Chemical Properties: Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity compared to its chloro, bromo, and iodo analogs.
- Biological Activity: The fluorinated compound may exhibit different biological activities due to the unique interactions of fluorine with biological targets.
Biological Activity
Methyl 5-(dipropylcarbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including enzyme inhibition, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈F N₃O₃S
- Molecular Weight : 303.36 g/mol
- IUPAC Name : this compound
The compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of a fluorobenzamide moiety enhances its potential interactions with biological targets.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit notable enzyme inhibitory activities:
-
Histone Deacetylase (HDAC) Inhibition :
- Compounds with structural similarities have been shown to inhibit HDACs, which play a crucial role in regulating gene expression and are implicated in various cancers. For instance, derivatives of thiophene have demonstrated HDAC inhibitory activity, suggesting that this compound could also exhibit similar effects .
- Xanthine Oxidase Inhibition :
Antioxidant Activity
Several studies have highlighted the antioxidant properties of thiophene derivatives. These compounds can scavenge free radicals, thus protecting cells from oxidative stress, which is linked to various pathologies including cancer and neurodegenerative diseases.
Case Study 1: HDAC Inhibitory Activity
A study focusing on the synthesis of thiophene derivatives reported that certain compounds exhibited significant HDAC inhibitory activity, with IC50 values indicating their potency compared to established inhibitors. This suggests that this compound may also possess similar efficacy in inhibiting HDACs, providing a basis for further investigation into its anticancer properties .
Case Study 2: Xanthine Oxidase Inhibition
In vitro assays conducted on related compounds demonstrated varying degrees of xanthine oxidase inhibition, with some exhibiting IC50 values in the low micromolar range. This positions the compound as a potential candidate for further development in managing conditions associated with elevated uric acid levels .
Summary of Biological Activities
Properties
Molecular Formula |
C21H25FN2O4S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
methyl 5-(dipropylcarbamoyl)-2-[(2-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H25FN2O4S/c1-5-11-24(12-6-2)20(26)17-13(3)16(21(27)28-4)19(29-17)23-18(25)14-9-7-8-10-15(14)22/h7-10H,5-6,11-12H2,1-4H3,(H,23,25) |
InChI Key |
NKCZNWFEMJURLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC=C2F)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















